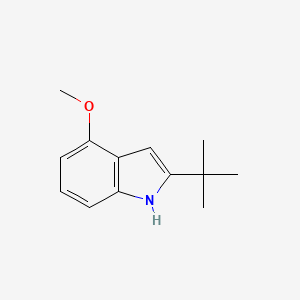
2-(tert-Butyl)-4-methoxy-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(tert-Butyl)-4-methoxy-1H-indole: is an organic compound belonging to the indole family, characterized by a tert-butyl group at the second position and a methoxy group at the fourth position on the indole ring. Indoles are significant in various fields due to their presence in many natural products and pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
-
Fischer Indole Synthesis: : This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring. For 2-(tert-Butyl)-4-methoxy-1H-indole, the starting materials would include a tert-butyl-substituted phenylhydrazine and a methoxy-substituted aldehyde or ketone.
-
Buchwald-Hartwig Amination: : This palladium-catalyzed cross-coupling reaction can be used to introduce the tert-butyl group onto the indole ring. The reaction typically requires a palladium catalyst, a phosphine ligand, and a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale Fischer indole synthesis due to its efficiency and scalability. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation: : The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions, such as using potassium permanganate or chromium trioxide.
-
Reduction: : The indole ring can undergo reduction reactions, such as hydrogenation, to form dihydroindoles. Catalysts like palladium on carbon are commonly used.
-
Substitution: : Electrophilic substitution reactions can occur at the indole nitrogen or the aromatic ring. Common reagents include halogens, sulfonyl chlorides, and alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogens (e.g., bromine), sulfonyl chlorides, alkyl halides.
Major Products
Oxidation: 2-(tert-Butyl)-4-hydroxy-1H-indole.
Reduction: 2-(tert-Butyl)-4-methoxy-1,2-dihydro-1H-indole.
Substitution: Various substituted indoles depending on the electrophile used.
Aplicaciones Científicas De Investigación
Chemistry
2-(tert-Butyl)-4-methoxy-1H-indole is used as a building block in organic synthesis, particularly in the synthesis of more complex indole derivatives. Its unique substitution pattern makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, indole derivatives are studied for their potential as enzyme inhibitors, receptor agonists, or antagonists. This compound may be investigated for its interactions with biological macromolecules.
Medicine
Indole compounds are known for their pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. Research into this compound may reveal new therapeutic applications.
Industry
In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications.
Mecanismo De Acción
The mechanism of action of 2-(tert-Butyl)-4-methoxy-1H-indole depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The tert-butyl and methoxy groups can influence the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2-(tert-Butyl)-1H-indole: Lacks the methoxy group, which can significantly alter its chemical properties and reactivity.
4-Methoxy-1H-indole: Lacks the tert-butyl group, affecting its steric and electronic properties.
2-Methyl-4-methoxy-1H-indole: The methyl group is smaller than the tert-butyl group, leading to different steric effects.
Uniqueness
2-(tert-Butyl)-4-methoxy-1H-indole is unique due to the combination of the bulky tert-butyl group and the electron-donating methoxy group. This combination can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C13H17NO |
|---|---|
Peso molecular |
203.28 g/mol |
Nombre IUPAC |
2-tert-butyl-4-methoxy-1H-indole |
InChI |
InChI=1S/C13H17NO/c1-13(2,3)12-8-9-10(14-12)6-5-7-11(9)15-4/h5-8,14H,1-4H3 |
Clave InChI |
SIOZBPCELNVDHI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC2=C(N1)C=CC=C2OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![10-(3-Hydroxypropyl)benzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B13138243.png)
![1,8-Dihydroxy-4,5-bis[(4-hydroxyphenyl)sulfanyl]anthracene-9,10-dione](/img/structure/B13138250.png)
![6-Iodobenzo[d]isoxazole-3-carbonitrile](/img/structure/B13138254.png)

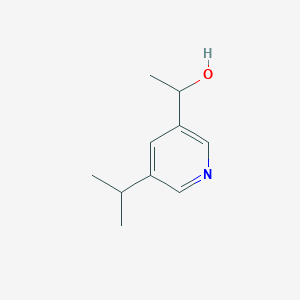
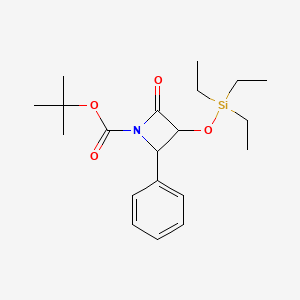
![[4,8-Bis[5-(2-ethylhexoxy)thiophen-2-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane](/img/structure/B13138276.png)
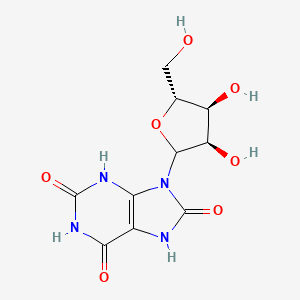

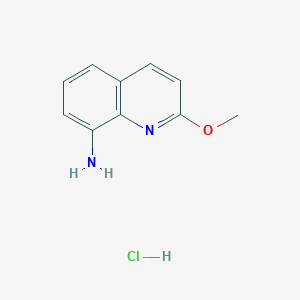
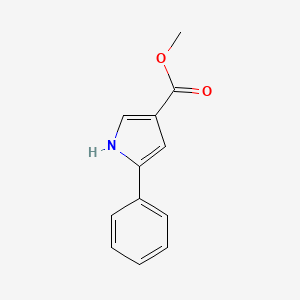
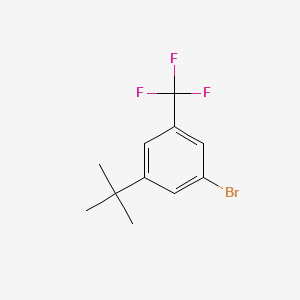
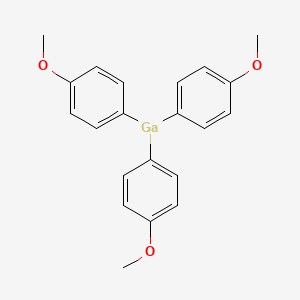
![4-(Trifluoromethyl)octahydro-1H-pyrido[1,2-a]pyrazine](/img/structure/B13138334.png)
